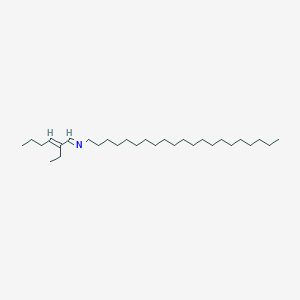
N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine, also known as N-acylhomoserine lactone (AHL), is a type of quorum sensing molecule that plays an important role in bacterial communication. It is produced by a variety of Gram-negative bacteria and is involved in regulating gene expression, virulence, and biofilm formation. AHLs have been extensively studied in recent years due to their potential applications in various fields, including medicine, agriculture, and biotechnology.
作用機序
The mechanism of action of N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine involves binding to specific receptors on bacterial cells. This binding triggers a signaling pathway that leads to changes in gene expression and cellular behavior. AHLs are involved in regulating a wide range of bacterial processes, including virulence, biofilm formation, and motility.
Biochemical and Physiological Effects:
N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine has been shown to have a wide range of biochemical and physiological effects on bacterial cells. It can regulate gene expression, alter cellular behavior, and affect bacterial growth and survival. AHLs have also been shown to have an impact on the immune system, potentially modulating host immune responses.
実験室実験の利点と制限
One of the main advantages of using N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine in lab experiments is its specificity for bacterial cells. AHLs can be used to target specific bacterial species or strains, making them a useful tool for studying bacterial communication and behavior. However, one of the limitations of using AHLs in lab experiments is their potential instability and variability, which can affect the reproducibility of results.
将来の方向性
There are many potential future directions for research on N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine. One area of interest is the development of new antimicrobial agents based on AHLs. Another potential direction is the use of AHLs in biotechnology applications, such as gene expression regulation and biosensors. Additionally, further research is needed to fully understand the role of AHLs in bacterial communication and behavior, as well as their potential impact on host immune responses.
合成法
The synthesis of N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine can be achieved through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of organic chemistry techniques to create the molecule. Microbial fermentation, on the other hand, involves the use of bacteria to produce the molecule.
科学的研究の応用
N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine has been extensively studied for its potential applications in various fields. In medicine, AHLs have been shown to have antimicrobial properties and can be used as a potential treatment for bacterial infections. In agriculture, AHLs can be used as a natural pesticide to control plant diseases. In biotechnology, AHLs can be used as a tool for gene expression regulation.
特性
CAS番号 |
101023-74-9 |
|---|---|
製品名 |
N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine |
分子式 |
C7H4BrClO2 |
分子量 |
419.8 g/mol |
IUPAC名 |
(E)-2-ethyl-N-henicosylhex-2-en-1-imine |
InChI |
InChI=1S/C29H57N/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30-28-29(6-3)26-8-5-2/h26,28H,4-25,27H2,1-3H3/b29-26+,30-28? |
InChIキー |
YLMMFDJRFDAPIX-GEUXGTEGSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCN=C/C(=C/CCC)/CC |
SMILES |
CCCCCCCCCCCCCCCCCCCCCN=CC(=CCCC)CC |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCN=CC(=CCCC)CC |
同義語 |
N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



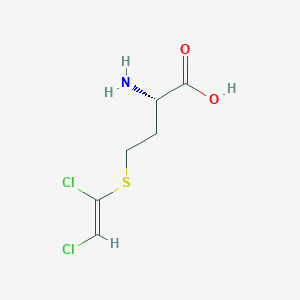



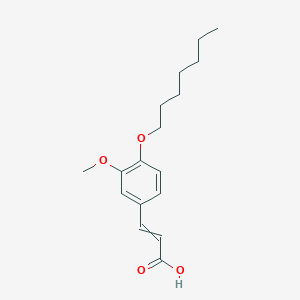
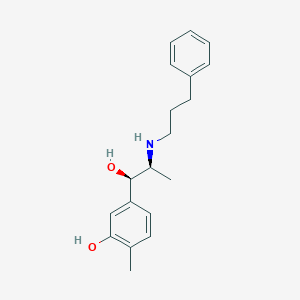


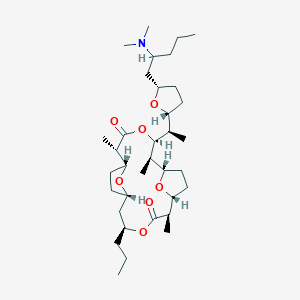
![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)
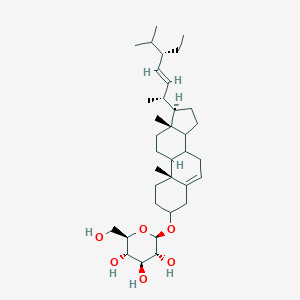
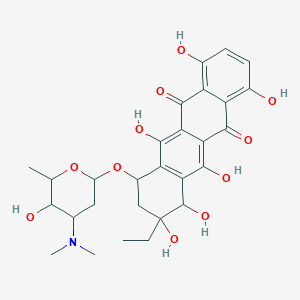
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)